molecular formula C8H15ClN2O B1676590 Milameline hydrochloride CAS No. 139886-04-7

Milameline hydrochloride

Cat. No.: B1676590
CAS No.: 139886-04-7
M. Wt: 190.67 g/mol
InChI Key: WEBMRZODPLSRKR-MLBSPLJJSA-N
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Description

Milameline hydrochloride is a muscarinic acetylcholine receptor agonist that was initially developed for the treatment of Alzheimer’s disease. It is a non-selective partial agonist with cognition-enhancing properties. Despite its potential, clinical trials did not yield the desired results, leading to its discontinuation .

Mechanism of Action

Target of Action

Milameline hydrochloride is a non-selective muscarinic acetylcholine receptor partial agonist . It displays roughly equal affinity at all receptor subtypes . The primary targets of Milameline are the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, affecting various functions such as heart rate, smooth muscle contraction, and cognitive functions.

Mode of Action

As a partial agonist, Milameline interacts with its targets, the mAChRs, by binding to these receptors and partially activating them . This interaction results in the modulation of the cholinergic system, which is involved in learning and memory .

Biochemical Pathways

The primary biochemical pathways affected by Milameline involve the neuroactive ligand-receptor interaction and the cholinergic synapse . By acting as a partial agonist at the mAChRs, Milameline can modulate these pathways, affecting the downstream effects related to cognition and memory.

Pharmacokinetics

As a small molecule drug , it is expected to have good bioavailability and to be metabolized and excreted by the body’s standard mechanisms for small molecules.

Result of Action

The molecular and cellular effects of Milameline’s action primarily involve the enhancement of cognition. It has been shown to reverse spatial memory deficits in rats . In humans, the effects of Milameline were most apparent in the frontal regions, basal ganglia, and thalamus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the physiological state of the individual, the presence of other drugs, and individual genetic factors affecting drug metabolism.

Chemical Reactions Analysis

Milameline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the pyridine ring.

    Common Reagents and Conditions: Typical reagents include methoxyamine, triethylamine, and DMF for synthesis. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The primary product of these reactions is this compound itself, with potential side products depending on the specific reaction conditions.

Scientific Research Applications

Comparison with Similar Compounds

Milameline hydrochloride is compared with other muscarinic receptor agonists such as:

These compounds share similar mechanisms of action but differ in their selectivity and efficacy at various muscarinic receptor subtypes. This compound is unique in its non-selective partial agonist properties, which contribute to its distinct pharmacological profile .

Properties

IUPAC Name

(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-10-5-3-4-8(7-10)6-9-11-2;/h4,6H,3,5,7H2,1-2H3;1H/b9-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMRZODPLSRKR-MLBSPLJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C=NOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC=C(C1)/C=N/OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139886-04-7
Record name 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, O-methyloxime, monohydrochloride, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139886-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milameline Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILAMELINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W867E71LPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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